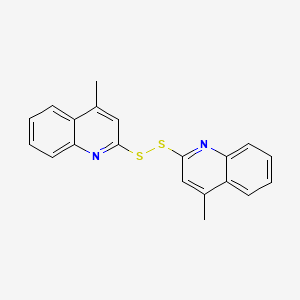

4-Methyl-2-quinolyl disulfide

説明

Structure

3D Structure

特性

CAS番号 |

66546-28-9 |

|---|---|

分子式 |

C20H16N2S2 |

分子量 |

348.5 g/mol |

IUPAC名 |

4-methyl-2-[(4-methylquinolin-2-yl)disulfanyl]quinoline |

InChI |

InChI=1S/C20H16N2S2/c1-13-11-19(21-17-9-5-3-7-15(13)17)23-24-20-12-14(2)16-8-4-6-10-18(16)22-20/h3-12H,1-2H3 |

InChIキー |

PPKNKZQDYHGQFD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC2=CC=CC=C12)SSC3=NC4=CC=CC=C4C(=C3)C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Methyl 2 Quinolyl Disulfide and Analogous Structures

Classical and Contemporary Approaches for Quinoline (B57606) Core Synthesis Relevant to 4-Methyl-2-quinolyl disulfide Precursors

The synthesis of the quinoline scaffold, the central structural motif of this compound, has been a subject of extensive research for over a century. Classical methods, while foundational, often involve harsh conditions, the use of hazardous acids, and may result in poor yields. derpharmachemica.com These methods include the Skraup, Doebner–von Miller, Friedländer, and Combes syntheses. derpharmachemica.comjocpr.com

The Friedländer synthesis, which involves the condensation of an o-aminocarbonyl compound with a carbonyl compound containing an active α-methylene group, is one of the most significant methods for quinoline synthesis. mdpi.com Variations of these classical methods have been developed to improve efficiency and reduce environmental impact. mdpi.com For instance, the Pfitzinger reaction, another key method, can be employed to create quinoline-4-carboxylic acids from isatins. researchgate.net

Contemporary approaches often focus on improving yields, functional group tolerance, and employing milder reaction conditions. Transition-metal catalysis has significantly expanded the versatility of quinoline derivative synthesis. rsc.org Recent developments include iron-catalyzed cross-coupling reactions, copper-catalyzed transformations of N-oxides, and palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols to yield 2,4-disubstituted quinolines. organic-chemistry.org A simple method for synthesizing polysubstituted analogues of 4-methyl-2-phenylquinoline, a compound structurally related to the target disulfide, involves the reaction of 2-aminoacetophenone (B1585202) with 2-hydroxyacetophenone (B1195853) derivatives under microwave irradiation. asianpubs.orgresearchgate.net

Table 1: Comparison of Selected Classical Quinoline Synthesis Methods

| Synthesis Method | Precursors | Conditions | Typical Product | Drawbacks |

|---|---|---|---|---|

| Friedländer Synthesis | o-aminobenzaldehyde/ketone + compound with active methylene (B1212753) group | Acid or base catalysis | Substituted quinolines | Limited availability of starting o-aminocarbonyl compounds. mdpi.com |

| Skraup Synthesis | Aniline + glycerol (B35011) + sulfuric acid + oxidizing agent (e.g., nitrobenzene) | Harsh acidic conditions, high temperature | Unsubstituted or simple quinolines | Very exothermic, harsh conditions, use of toxic reagents. derpharmachemica.commdpi.com |

| Doebner–von Miller | Aniline + α,β-unsaturated carbonyl compound | Strong acid (e.g., HCl, H2SO4) | 2- and/or 4-substituted quinolines | Harsh conditions, potential for side products. derpharmachemica.commdpi.com |

| Combes Synthesis | Aniline + β-diketone | Acid catalysis (e.g., H2SO4) | 2,4-disubstituted quinolines | Requires specific diketone precursors. jocpr.com |

Formation of the Disulfide Bond: Mechanistic and Methodological Considerations

The disulfide bond (S-S) is the defining feature of this compound. Its formation is a pivotal transformation that can be achieved through several distinct chemical pathways. thieme-connect.de Disulfide bonds are crucial structural elements in many biologically active molecules and are key to the functionality of various materials. thieme-connect.detaylorfrancis.com

Oxidative Coupling of Thiol Precursors

The most common method for preparing symmetrical disulfides is the oxidation of the corresponding thiols (R-SH). thieme-connect.de This process involves the formation of a disulfide bond between the thiol groups of two cysteine residues through oxidative folding. wikipedia.org The reaction proceeds via the oxidation of thiol groups, and the ease of this oxidation generally decreases from aromatic to tertiary thiols. thieme-connect.denih.gov

A variety of oxidizing agents can be employed, including oxygen, iodine, and dimethyl sulfoxide (B87167) (DMSO). thieme-connect.deuwaterloo.ca The mechanism often involves a thiol-disulfide exchange, where a thiolate ion (S⁻) performs a nucleophilic attack on a disulfide bond. wikipedia.orgnih.gov This exchange is inhibited at low pH where the protonated thiol form is favored. wikipedia.org While effective for symmetrical disulfides, the oxidation of a mixture of different thiols typically results in a mixture of disulfide products, making the selective synthesis of unsymmetrical disulfides challenging via this route. thieme-connect.de

Reactions Involving 4-Methyl-2-thioxoquinoline and Related Thiols

The direct precursor to this compound is its corresponding thiol, 4-methyl-2-quinolinethiol, which exists in tautomeric equilibrium with 4-methyl-2(1H)-thioxoquinoline. Syntheses of various derivatives have been developed starting from 4-methyl-2-thioxoquinoline. researchgate.net For example, it can be reacted with reagents like ethyl bromoacetate (B1195939) or acrylic acid to produce (4-methyl-2-quinolylthio)acetic acid and its derivatives. researchgate.net The oxidation of 2-allylthio-4-methylquinoline, formed from the reaction of 4-methyl-2-thioxoquinoline with allyl bromide, using potassium permanganate (B83412) also yields (4-methyl-2-quinolylthio)acetic acid. researchgate.net The formation of the target disulfide, this compound, would involve the oxidative dimerization of 4-methyl-2-quinolinethiol.

Utilization of Sulfuryl Chloride and Other Sulfurating Agents

Sulfuryl chloride (SO₂Cl₂) is a reagent used for converting thiols into their corresponding sulfenyl chlorides (RSCl), which are intermediates that can then react further to form disulfides. acsgcipr.orgwikipedia.org It can also be used to directly convert thiols to disulfides. acsgcipr.org However, a significant drawback of using sulfuryl chloride is the liberation of toxic and acidic gases, namely sulfur dioxide (SO₂) and hydrochloric acid (HCl). thieme-connect.de This limits the method's applicability to substrates that lack acid-sensitive functional groups and necessitates neutralization of the byproducts. thieme-connect.de Other sulfurating agents, such as sulfur monochloride (S₂Cl₂), can also be used for the preparation of disulfides. thieme-connect.de

Microwave-Assisted Organic Synthesis (MAOS) in Quinolyl Derivative Preparation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry tool for the synthesis of quinoline derivatives. derpharmachemica.comjddtonline.info This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher product yields and purity, and often milder reaction conditions. derpharmachemica.comnih.gov

The application of MAOS has been successful in various quinoline-forming reactions, such as the Friedländer synthesis. nih.gov For example, the synthesis of quinolyl-quinolinone compounds under microwave irradiation reduced reaction times from 7–9 hours to just 4–7 minutes. nih.gov Similarly, other syntheses of quinoline derivatives saw reaction times decrease from 6–15 hours to 10–15 minutes with improved yields. nih.gov This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. dntb.gov.ua

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinolyl Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Comparison | Reference |

|---|---|---|---|---|

| Quinolyl-quinolinone Synthesis | 7–9 hours | 4–7 minutes | Higher yields with MW | nih.gov |

| Pyrimidyl-quinolinone Synthesis | 4–8 hours | 15–30 minutes | Higher yields with MW | nih.gov |

| Fused Pyridine (B92270)/Quinoline Synthesis | 6–9 hours | 3–5 minutes | Roughly the same yields | nih.gov |

| Bis-pyrimidine Synthesis | 6–15 hours | 10–15 minutes | Higher yields (10-15%) with MW | nih.gov |

Metal-Free Synthetic Approaches for Functionalized Quinolyl Systems

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, which can be toxic and costly. Several metal-free approaches for the synthesis and functionalization of quinoline systems have been reported. mdpi.com These methods often rely on catalysis by Brønsted acids or the use of alternative oxidizing agents. rsc.orgresearchgate.net

One notable metal-free methodology involves the C8–H functionalization of quinoline N-oxides with ynamides, catalyzed by a Brønsted acid. rsc.orgresearchgate.net This reaction proceeds through an intramolecular Friedel–Crafts-type mechanism. researchgate.net Another strategy is the cycloisomerization of N-propargylanilines, which can be catalyzed by iodine, leading to functionalized quinolines. mdpi.com Furthermore, dimethyl sulfoxide (DMSO) has been employed as an oxidant in a metal-free cycloisomerization strategy for quinoline synthesis. mdpi.com These developments provide more sustainable and economical pathways to access complex quinoline derivatives. acs.orgnih.gov

Chemical Transformations and Derivatization of 4 Methyl 2 Quinolyl Disulfide

Regioselective Functionalization of the Quinoline (B57606) Moiety

The quinoline ring system in 4-methyl-2-quinolyl disulfide is amenable to various regioselective functionalization reactions, allowing for the introduction of diverse substituents at specific positions.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds like quinoline. polyu.edu.hk These methods avoid the need for pre-functionalized starting materials, offering a more direct route to derivatization. polyu.edu.hk

Recent research has demonstrated the utility of transition-metal catalysis, particularly with palladium and rhodium, for the regioselective C-H activation of quinolines. researchgate.netnih.gov While the primary focus has often been on the C2, C3, and C8 positions of the quinoline core, these strategies can be conceptually extended to derivatives like this compound. polyu.edu.hkresearchgate.net For instance, nickel-catalyzed methods have been developed for the exclusive C3-functionalization of quinolines with various electrophiles. polyu.edu.hk This approach involves the in-situ generation of a 1,4-dihydroquinoline (B1252258) intermediate, which then undergoes nucleophilic attack. polyu.edu.hk Such strategies could potentially be adapted for the C3-functionalization of the quinoline moiety in this compound.

Furthermore, palladium-catalyzed direct thiolation of arenes bearing directing groups with disulfides has been reported. researchgate.net This reaction allows for the straightforward and chemoselective introduction of a thiolate group. researchgate.net While this typically involves the formation of a new C-S bond, the principles could be explored for the functionalization of the quinoline ring itself, using the disulfide as a directing element.

The electronic properties of the quinoline ring influence its susceptibility to both nucleophilic and electrophilic attack. The nitrogen atom in the quinoline ring deactivates the nucleus towards electrophilic substitution, which generally requires harsh conditions. researchgate.net Conversely, the pyridine-like ring is activated towards nucleophilic substitution, particularly at the C2 and C4 positions.

In the context of this compound, the disulfide group at the 2-position significantly influences the reactivity. The sulfur atom can be targeted by nucleophiles, leading to the cleavage of the disulfide bond and the formation of a 4-methyl-2-mercaptoquinoline anion. This anion can then participate in various substitution reactions. For example, the reaction of 2-mercaptoquinolines with cyanogen (B1215507) bromide can yield thiocyanatoquinolines, although the formation of diquinolyl disulfides as byproducts can occur. clockss.org

Electrophilic substitution on the quinoline ring of this compound would likely occur on the carbocyclic ring, with the exact position being influenced by the directing effects of the methyl and disulfide groups. However, such reactions are less common due to the electron-deficient nature of the quinoline nucleus.

Synthesis of Hybrid and Conjugate Systems Incorporating Quinolyl Disulfide Elements

The quinolyl disulfide moiety can be incorporated into larger, more complex molecular structures, leading to the creation of hybrid and conjugate systems with potentially enhanced or novel properties.

The reactive nature of the disulfide and quinoline functionalities allows for their use as synthons in the construction of fused heterocyclic systems.

Thiazines: The reaction of di(8-quinolyl) disulfide with sulfuryl chloride generates a sulfenyl chloride intermediate, which can then undergo cyclization with various alkenes to form thiazinoquinolinium salts. nih.gov This strategy could be adapted to this compound to synthesize novel thiazine-fused quinolines. The synthesis of thiazine-quinoline-quinones has also been reported, highlighting the potential for creating complex, polycyclic structures. nih.gov

Triazoles: 1,2,3-Triazoles can be synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.netbeilstein-journals.org A strategy for synthesizing triazole disulfides involves a multicomponent reaction of an azide, an alkyne, and a disulfide. beilstein-journals.org This approach could be employed to link a triazole ring to the sulfur atom of this compound. Additionally, quinoline-based 1,2,3-triazoles have been synthesized from 4-azidoquinolines. nih.gov

Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from carbohydrazides. dergipark.org.trmdpi.com A quinoline-6-carbohydrazide (B1297473) can be reacted with carbon disulfide to yield a quinolyl-substituted 1,3,4-oxadiazole. rcsi.science While this doesn't directly involve the disulfide functionality, it demonstrates a pathway to quinoline-oxadiazole hybrids.

The disulfide linkage is a key feature in many biological systems and provides a handle for conjugation to biomolecules. Disulfide bonds can be readily cleaved and formed under mild conditions, making them ideal for creating reversible linkages.

Peptidomimetic conjugates of cyclic cidofovir (B1669016) (cHPMPC) and its acyclic analogue (HPMPA) have been synthesized where the linker is attached to the serine side chain. nih.gov This demonstrates the principle of conjugating heterocyclic drugs to peptide-like structures. Similar strategies could be envisioned for this compound, where the disulfide could be used to attach the quinoline moiety to a peptide or peptidomimetic scaffold. epo.org This could be achieved by reacting the disulfide with a thiol-containing biomolecule.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their structural features. The position of the methyl group and the nature of any additional substituents on the quinoline ring can significantly impact the electronic properties and steric environment of the molecule, thereby influencing its chemical behavior.

For instance, the presence of the electron-donating methyl group at the 4-position can influence the regioselectivity of electrophilic substitution reactions on the carbocyclic ring. In reactions involving the disulfide bond, the steric hindrance around the sulfur atoms can affect the rate and feasibility of nucleophilic attack.

In the synthesis of fused heterocyclic systems, the geometry of the starting disulfide and the reacting partner will dictate the stereochemistry of the resulting product. For example, in the annulation reactions of quinoline sulfenyl chlorides with alkenes, the regioselectivity is governed by the electronic and steric properties of the alkene. nih.gov

Furthermore, the therapeutic properties of quinoline derivatives are highly dependent on the substitution pattern. lookchem.com Therefore, understanding the structure-reactivity relationships is crucial for the rational design of new this compound derivatives with desired chemical and biological properties.

In Vitro Biological Activities and Molecular Mechanisms of Quinolyl Disulfides

Antimicrobial Activity Studies (in vitro)

While many quinoline (B57606) derivatives exhibit significant antimicrobial properties, specific studies detailing the antimicrobial activity of 4-Methyl-2-quinolyl disulfide are not presently available.

There is no specific data from the search results detailing the in vitro antibacterial spectrum and efficacy of this compound. Research on other quinoline derivatives, such as 4-methyl-2-(4-substituted phenyl)quinoline, has shown significant activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, but less effectiveness against Gram-positive bacteria such as Staphylococcus aureus. derpharmachemica.com Similarly, other novel quinoline derivatives have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov Studies on various aryl-alkyl disulfides have also reported antibacterial properties. nih.gov However, these findings are not directly applicable to this compound.

Specific in vitro antifungal activity studies for this compound were not found in the search results. The broader class of quinoline derivatives has been investigated for antifungal properties. For instance, certain 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown activity against dermatophytes. javeriana.edu.cojaveriana.edu.coredalyc.org Additionally, some chalcones and thiadiazole derivatives containing a quinoline moiety have been noted for their antifungal effects. nih.gov Disulfide cyclization has also been explored as a strategy to enhance the antifungal activity of lipopeptides. mdpi.com Without direct experimental data, the antifungal potential of this compound remains speculative.

Antimalarial Research: Enzymatic Inhibition and Cellular Mechanisms (in vitro)

No in vitro studies on the antimalarial activity, enzymatic inhibition, or cellular mechanisms of this compound were identified in the search results. The quinoline core is fundamental to several well-known antimalarial drugs, which often function by interfering with heme detoxification in the parasite. nih.gov Research continues into novel quinoline-based antimalarials, including those that inhibit enzymes like glutathione (B108866) reductase or serine hydroxymethyltransferase. asm.orgnih.gov For example, a compound related to menadione, 6-[2′-(3′-methyl)-1′,4′-naphthoquinolyl]hexanoic acid, acts as a suicide substrate for glutathione reductase. asm.org However, no such mechanistic data exists for this compound.

Anticancer Potential: Mechanistic Insights from Cell-Based Assays

There is a lack of specific cell-based assay data on the anticancer potential of this compound. The quinoline scaffold is a common feature in compounds designed as anticancer agents, which can act through various mechanisms. researchgate.netnih.gov

No information was found regarding the ability of this compound to modulate cell proliferation or apoptosis. Other quinoline-based compounds, such as 4-phenyl-2-quinolone (4-PQ) derivatives and 4-methyl quinazoline (B50416) derivatives, have been shown to inhibit cancer cell proliferation and induce apoptosis. mdpi.comnih.govnih.gov For example, certain 4-methyl quinazoline derivatives can arrest the cell cycle and induce apoptosis in HCT116 cancer cells. nih.gov The induction of apoptosis is a key mechanism for many potential anticancer agents, but has not been documented for this compound. uni-duesseldorf.de

General Mechanisms of Action Involving Disulfide Bonds in Biological Contexts

Disulfide bonds (-S-S-) are critical covalent linkages in a vast array of biological molecules, playing pivotal roles in protein structure, function, and regulation. The reactivity of the disulfide bond, particularly its susceptibility to reduction and exchange reactions, underpins its diverse biological functions.

Role of Disulfide Exchange and Reduction in Biological Systems

Disulfide exchange is a fundamental reaction where a thiolate anion attacks a sulfur atom of a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. wikipedia.org This process is central to the formation and rearrangement of disulfide bonds within and between proteins. wikipedia.org In cellular environments, the thiol-disulfide status is tightly regulated by enzymatic systems.

Key players in maintaining this balance include:

Thioredoxin (Trx) and Thioredoxin Reductase: This system is a major cellular antioxidant pathway. Thioredoxin contains a CXXC motif in its active site and facilitates the reduction of disulfide bonds in other proteins. wikipedia.org

Glutathione (GSH) and Glutathione Reductase: Glutathione is a ubiquitous tripeptide thiol that can reduce disulfide bonds, forming a mixed disulfide with the target protein, which is then further reduced. nih.gov

These systems are crucial for cellular redox homeostasis, protecting against oxidative stress and participating in signaling pathways. nih.gov The reversible nature of disulfide bond formation and reduction allows them to function as molecular switches, modulating protein activity in response to changes in the cellular redox environment. nih.gov

Interactions with Biological Pathways and Macromolecules (e.g., protein folding, nucleic acid modification in cellular models)

The presence and arrangement of disulfide bonds have profound implications for the structure and function of macromolecules.

Protein Folding and Stability: Disulfide bonds are a hallmark of many extracellular and secreted proteins, where they significantly contribute to their thermodynamic stability. acs.org By cross-linking different parts of a polypeptide chain, disulfide bonds decrease the conformational entropy of the unfolded state, thereby favoring the folded conformation. acs.org The formation of correct disulfide bonds is often a critical and rate-limiting step in the protein folding pathway. nih.gov This process, known as oxidative folding, is catalyzed by enzymes like protein disulfide isomerase (PDI) in the endoplasmic reticulum. nih.gov PDI can both introduce and rearrange disulfide bonds to ensure the protein achieves its native, functional three-dimensional structure. nih.gov

Nucleic Acid Modification: While less common than in proteins, disulfide bonds can also be incorporated into nucleic acids. The introduction of disulfide linkers into DNA and RNA can be used to study their structure and interactions with other molecules. googleapis.com These modifications can influence the stability and conformation of nucleic acid duplexes and hairpins.

Metabolic Transformation Pathways (in vitro and animal model studies)

The metabolic fate of disulfide-containing compounds is an area of active investigation. Generally, the disulfide bond is a primary site for metabolic transformation.

In biological systems, the metabolism of disulfides often involves their reduction to the corresponding thiols. This can be mediated by the cellular redox machinery, such as the thioredoxin and glutathione systems. wikipedia.orgnih.gov For xenobiotic disulfides, enzymatic systems like cytochrome P450 may also be involved in their metabolism, potentially leading to the formation of various oxidized sulfur species. nih.gov The specific metabolic pathways for quinolyl disulfides, including this compound, are not well-documented in the available literature. Studies on related compounds, such as di(8-quinolyl) disulfides, have focused on their cytotoxic effects, but detailed metabolic studies are scarce. nih.gov It is plausible that the quinoline moiety would also undergo metabolic transformations, such as hydroxylation, mediated by phase I enzymes.

Theoretical and Computational Chemistry Applied to 4 Methyl 2 Quinolyl Disulfide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in understanding the intrinsic properties of 4-Methyl-2-quinolyl disulfide at the atomic level. While specific quantum chemical studies on this compound are not extensively available in the reviewed literature, a comprehensive understanding can be constructed from studies on related quinoline (B57606) and disulfide-containing compounds. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy. For instance, DFT calculations have been used to study the electronic properties of various quinoline derivatives, including those with sulfur-containing substituents researchgate.netnih.govresearchgate.net. These studies typically involve the optimization of the molecular geometry and calculation of electronic descriptors.

Key electronic properties that can be determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can reveal the likely sites for nucleophilic and electrophilic attack. For quinoline derivatives, the electron density is often distributed across the bicyclic ring system, with the nitrogen atom influencing the electronic properties researchgate.net. The disulfide bond itself has characteristic electronic features, being susceptible to both reduction and oxidation.

The reactivity of this compound can be further explored through the calculation of various reactivity descriptors. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species nih.gov.

A structure-activity relationship (SAR) study on di(8-quinolyl) disulfides indicated that the position of methyl substituents on the quinoline ring significantly affects their cytotoxic activity. Notably, 2-methyl derivatives were generally found to be less effective, suggesting that steric or electronic effects of the methyl group at this position are detrimental to activity researchgate.net. While this study does not directly address the 4-methyl isomer, it highlights the importance of substituent placement on the quinoline ring in determining the biological properties of quinolyl disulfides.

The three-dimensional structure and flexibility of this compound are critical for its interaction with biological macromolecules. Conformational analysis aims to identify the most stable spatial arrangements of the molecule. For a molecule like this compound, key degrees of freedom include the rotation around the C-S and S-S bonds of the disulfide bridge and the orientation of the two quinolyl moieties relative to each other.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in aqueous solution or within a protein binding site. While specific MD simulations for this compound are not readily found in the literature, studies on other substituted quinolines and proteins with disulfide bonds offer valuable insights nih.govnih.govmdpi.commdpi.com. An MD simulation would typically involve placing the molecule in a simulated environment and solving Newton's equations of motion for all atoms over a period of time. This allows for the exploration of the conformational space and the identification of stable and transient conformations. Such simulations have been used to study the stability of protein-ligand complexes involving quinoline derivatives and the conformational dynamics of disulfide bonds in proteins nih.govnih.govmdpi.com. The introduction of a disulfide bond can significantly stabilize specific protein conformations nih.gov. The conformational patterns of disulfide bonds themselves have been shown to be related to the functional and evolutionary relationships between proteins .

The disulfide bond is a key functional group in this compound, and its chemical transformations are of significant interest. Thiol-disulfide exchange is a common reaction for disulfides and is crucial in many biological processes. This reaction typically proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a new thiolate.

Theoretical calculations can be used to elucidate the mechanism of such reactions by mapping the potential energy surface and identifying the transition state structure. High-level theoretical calculations on thiol/disulfide exchange reactions have supported an SN2-type mechanism nih.gov. The transition state is characterized by a linear arrangement of the attacking sulfur, the two sulfur atoms of the disulfide, and the leaving sulfur, with the negative charge distributed among them lookchem.com. The energy barrier for this reaction can be calculated, providing an estimate of the reaction rate. The reaction can be influenced by the surrounding environment, with hydrophobic environments potentially catalyzing the reaction nih.gov. The formation of disulfide bonds can also involve charge-transfer complexes, as has been observed in biological systems researchgate.net.

While no specific reaction pathway analysis for this compound was found, the general principles of disulfide chemistry, supported by computational studies, provide a solid framework for understanding its reactivity. The synthesis of related 2,2'-quinolyl sulfides often involves the oxidation of the corresponding mercaptans rsc.org. The reaction of dihydrooxazolo[3,2-a]quinoliniums with molecules containing disulfide bonds has been shown to proceed under mild conditions, indicating the compatibility of the quinoline ring with disulfide chemistry googleapis.com.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. For this compound, molecular docking studies can identify potential protein targets and predict the binding mode and affinity.

Numerous molecular docking studies have been performed on quinoline derivatives to investigate their potential as inhibitors for various protein targets, including enzymes and receptors implicated in diseases like cancer, malaria, and diabetes nih.govresearchgate.netnih.govscispace.comsemanticscholar.orgnih.govacs.orgacs.orgnih.gov. These studies have demonstrated that the quinoline scaffold can fit into the binding pockets of diverse proteins, forming key interactions that contribute to biological activity.

The binding interactions typically observed for quinoline derivatives include:

Hydrogen bonds: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. Other substituents on the quinoline ring or the disulfide moiety could also participate in hydrogen bonding.

π-π stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic interactions: The nonpolar regions of the molecule, including the methyl group and the aromatic rings, can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Covalent interactions: The disulfide bond itself can potentially form a covalent bond with a cysteine residue in the protein's active site through a disulfide exchange reaction, leading to irreversible inhibition .

A molecular docking study on quinoline-based Schiff bases as α-glucosidase inhibitors revealed that the quinoline ring and other features are crucial for binding researchgate.net. Similarly, docking of quinoline derivatives into the active site of the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis highlighted the importance of the quinoline ring for anti-TB activity nih.gov.

The following table summarizes findings from molecular docking studies on various quinoline derivatives, which can provide insights into the potential interactions of this compound.

| Target Protein | Quinoline Derivative Type | Key Interactions Observed | Reference |

| α-Glucosidase | Quinoline-based Schiff bases | Hydrogen bonds, aromatic interactions | researchgate.net |

| Enoyl Acyl Carrier Protein Reductase | Quinoline hydrazones | Interactions with TYR158 and NAD+ | nih.gov |

| Lactate Dehydrogenase (P. falciparum) | General quinoline derivatives | Steric, electrostatic, hydrophobic interactions | nih.gov |

| Phosphodiesterase 4B | Quinoline analogs | Docking identified selective inhibitors | rsc.orgwiley-vch.de |

| Cyclin G associated kinase (GAK) | Piperazine/morpholine substituted quinolines | High binding affinity predicted | Current time information in Edmonton, CA. |

| VEGFR-2 Tyrosine Kinase | Quinolyl-thienyl chalcones | Significant inhibitory activity found | scispace.com |

| Thrombin | Non-peptidic quinoline-containing inhibitors | Interactions with S1, S2, and S3 subsites | semanticscholar.org |

| MexB Protein (P. aeruginosa) | General quinoline derivatives | Good potential to bind and block the protein | nih.gov |

| Topoisomerase I | Phosphorus-substituted quinoline derivatives | Strong binding affinities via hydrophobic interactions and H-bonds | acs.org |

| EGFR (mutated) | Substituted quinoline derivatives | High potency and flexibility towards the enzyme | |

| S. aureus Murb protein | Quinoline/thiazinan-4-one hybrids | Interactions correlated with antibacterial activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Quinolyl Disulfides

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity.

Numerous 3D-QSAR and pharmacophore modeling studies have been conducted on various classes of quinoline derivatives, demonstrating the utility of these methods in designing more potent and selective compounds nih.govmdpi.comresearchgate.netnih.govscispace.comsemanticscholar.orgrsc.orgwiley-vch.de. While no specific QSAR or pharmacophore model for this compound was found, the general findings from studies on other quinoline compounds are highly relevant.

A typical pharmacophore model for quinoline-based inhibitors often includes features such as:

Hydrogen bond acceptors (often the quinoline nitrogen).

Hydrogen bond donors.

Aromatic rings (the quinoline scaffold itself).

Hydrophobic features.

For example, a pharmacophore model for quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors identified a five-point model (ADRRR) consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings as crucial for activity. Another study on quinoline-based Schiff bases as α-glucosidase inhibitors developed a pharmacophore model (AADRR_1) with two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings mdpi.comresearchgate.net.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative charge, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps are invaluable for guiding the structural modification of lead compounds.

The table below summarizes the key findings from several QSAR and pharmacophore studies on quinoline derivatives.

| Compound Class | Target/Activity | QSAR/Pharmacophore Model Highlights | Statistical Significance (r², q²) | Reference |

| Quinoline-3-carbonitrile derivatives | Tpl2 kinase inhibitors | 5-point pharmacophore (ADRRR), atom-based 3D-QSAR | r² = 0.96, q² = 0.79 | |

| Quinoline-based Schiff bases | α-Glucosidase inhibitors | 5-point pharmacophore (AADRR_1), 3D-QSAR | r² = 0.96, q² = 0.92 | mdpi.comresearchgate.net |

| General quinoline derivatives | Antimalarial agents | CoMFA, CoMSIA, and HQSAR models developed | q² = 0.70 (CoMFA), 0.69 (CoMSIA), 0.80 (HQSAR) | nih.gov |

| Quinoline analogs | Phosphodiesterase 4B inhibitors | 5-point pharmacophore, 3D-QSAR | r² = 0.96, q² = 0.91 | rsc.orgwiley-vch.de |

| Quinoline hydrazones | Anti-tuberculosis agents | CoMFA, CoMSIA, and Topomer CoMFA models | q² = 0.617 (CoMFA), 0.631 (CoMSIA), 0.644 (Topomer CoMFA) | nih.gov |

| Phosphorus-substituted quinolines | Topoisomerase I inhibitors | QSAR models developed using various descriptors | - | acs.org |

| Substituted quinoline derivatives | EGFR inhibitors | QSAR models generated to guide design | - | |

| Unsymmetrical aromatic disulfides | SARS-CoV Mpro inhibitors | CoMFA model constructed | - |

These studies collectively demonstrate that computational approaches are powerful tools for understanding the structure-activity relationships of quinoline-based compounds and for designing new derivatives with improved biological profiles. Although direct computational studies on this compound are sparse, the wealth of data on related quinoline and disulfide compounds provides a strong basis for predicting its properties and guiding future research.

Applications of 4 Methyl 2 Quinolyl Disulfide in Advanced Organic Synthesis and Material Science

Utility as Synthetic Building Blocks and Intermediates

4-Methyl-2-quinolyl disulfide serves as a valuable intermediate in the synthesis of more complex molecules, particularly other quinoline-based derivatives and heterocyclic systems. The disulfide bond within the molecule is a key functional group that can be readily cleaved or transformed to introduce new functionalities.

The synthesis of quinolyl disulfides, including derivatives of 4-methylquinoline (B147181), can be achieved through the oxidation of the corresponding quinolinethiol. For instance, the oxidation of 7-methyl-2-quinolinethiol using iodine yields bis-(7-methyl-2-quinolyl) disulfide. lookchem.com A similar approach can be envisioned for the synthesis of this compound. The general synthetic route to quinolyl mercaptans and their subsequent conversion to disulfides often starts from the corresponding chloroquinoline, which reacts with thiourea (B124793) to form an isothiouronium salt that is then hydrolyzed to the mercaptan. lookchem.com

Once formed, quinolyl disulfides can act as precursors to other reactive intermediates. For example, di(8-quinolinyl) disulfide reacts with sulfuryl chloride to generate 8-quinolinesulfenyl chloride. nih.gov This sulfenyl chloride is a highly reactive species that can undergo annulation reactions with alkenes and alkynes to construct novel thiazinoquinolinium salts, which are water-soluble and exhibit potential biological activity. nih.gov This reactivity highlights the potential of this compound to serve as a precursor for analogous sulfenyl chlorides and subsequently for a variety of fused heterocyclic systems.

Furthermore, derivatives of (4-methyl-2-quinolylthio)acetic and propionic acids have been synthesized from 4-methyl-2-thioxoquinoline, demonstrating the utility of the quinolylthioether linkage in building more elaborate structures. researchgate.net The disulfide can be considered a stable precursor to the thiol, which can then be alkylated to form such thioether derivatives.

Table 1: Synthesis of Quinolyl Disulfides and Related Building Blocks

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 7-methyl-2-quinolinethiol | Iodine | Bis-(7-methyl-2-quinolyl) disulfide | lookchem.com |

| 4-Chloro-7-methylquinoline | Thiourea, then NaOH | 7-Methyl-4-quinolinethiol | lookchem.com |

| Di(8-quinolinyl) disulfide | Sulfuryl chloride | 8-Quinolinesulfenyl chloride | nih.gov |

| 4-methyl-2-thioxoquinoline | Ethyl bromoacetate (B1195939) | Ethyl (4-methyl-2-quinolylthio)acetate | researchgate.net |

Role as Reagents in Specific Organic Transformations

The disulfide bond is the defining feature of this compound and is central to its reactivity as a reagent. Disulfides, in general, can participate in a variety of organic transformations, often driven by the cleavage of the S-S bond.

One of the most significant reactions involving disulfides is their interaction with thiols, known as thiol-disulfide exchange. This reaction is fundamental in biochemistry and has been adapted for various applications in organic synthesis, including the formation of unsymmetrical disulfides and the protection of thiol groups. mdpi.com

Disulfides can also act as catalysts or co-catalysts in photochemically induced reactions. beilstein-journals.org Under illumination, the disulfide bond can cleave homolytically to generate two thiyl radicals (RS•). These radicals are effective hydrogen atom transfer (HAT) agents and can initiate or participate in a range of radical-mediated bond-forming reactions, such as cycloadditions and dehalogenations. beilstein-journals.org For example, diphenyl disulfide has been used as a co-catalyst in [4+2] cycloaddition reactions, where the in situ generated thiophenol acts as the HAT catalyst. beilstein-journals.org This suggests a potential role for this compound in similar photoredox catalytic systems.

The S-S bond can also be cleaved by nucleophilic reagents other than thiols. For instance, phosphines can react with disulfides in an Arbuzov-type reaction to yield thiophosphates, a transformation utilized in the synthesis of thiophospholipids. scribd.com This reactivity opens avenues for this compound to be used as a "quinolylthiolating" agent for various nucleophiles.

Table 2: Representative Transformations Involving Disulfides

| Reaction Type | Reagent/Condition | Key Intermediate/Process | Application Example | Reference |

|---|---|---|---|---|

| Thiol-Disulfide Exchange | Thiols (R'-SH) | Cleavage of S-S bond, formation of new disulfide and thiol | Probes for thiol detection | mdpi.com |

| Photochemical Catalysis | Light (e.g., blue LED) | Homolytic cleavage to form thiyl radicals (RS•) | [4+2] cycloaddition, dehalogenation | beilstein-journals.org |

| Nucleophilic Cleavage | Phosphines (e.g., P(OR)₃) | Cleavage of S-S bond to form an S-P bond | Synthesis of thiophosphates | scribd.com |

Development of Optoelectronic Materials and Fluorescent Probes

The unique electronic properties of the quinoline (B57606) ring system make it a valuable component in the design of functional organic materials for optoelectronic applications. researchgate.net Quinoline derivatives have been incorporated into dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and other electronic devices. researchgate.netresearchgate.net The disulfide linkage provides a redox-active and cleavable unit that can be exploited in the design of smart materials and sensors.

The combination of a quinoline fluorophore with a disulfide linker is a particularly promising strategy for the development of fluorescent probes. A common design for such probes involves the disulfide bond acting as a "recognition site" for specific analytes, most notably biological thiols like glutathione (B108866). mdpi.com The cleavage of the disulfide bond by a thiol triggers a change in the fluorescence properties of the molecule, leading to a "turn-on" or ratiometric response. mdpi.comresearchgate.net For example, probes have been designed where the disulfide cleavage is followed by an intramolecular cyclization that releases a highly fluorescent species. researchgate.net Given that the 4-methylquinoline moiety can exhibit fluorescence, this compound is a prime candidate for the development of such chemosensors.

In the realm of materials science, the incorporation of disulfide bonds into polymer backbones or as cross-linkers allows for the creation of self-healing or stimuli-responsive materials. The reversible nature of the disulfide bond (cleavage and reformation) can be triggered by external stimuli such as reducing agents or light. Quinoline-containing polymers are known for their thermal stability and optical properties, and the introduction of disulfide linkages could impart novel functionalities. For instance, donor-acceptor molecules containing quinolyl units, such as 3,7-[bis[4-phenyl-2-quinolyl]]-10-methylphenothiazine, have been synthesized and shown to exhibit electrogenerated chemiluminescence (ECL), highlighting the potential of quinoline derivatives in advanced optical materials. utexas.edu

Furthermore, quinoline-based fluorescent probes have been developed to sense changes in the microenvironment, such as viscosity. sioc-journal.cn These probes often rely on twisted intramolecular charge transfer (TICT), where the rotation around a single bond is hindered in viscous media, leading to enhanced fluorescence. While this compound itself may not function as a TICT probe, its derivatives could be designed to incorporate rotatable bonds, combining the sensing capabilities for both thiols and viscosity.

Table 3: Applications in Optoelectronics and Sensing

| Application | Design Principle | Role of this compound Moiety | Example of Related System | Reference |

|---|---|---|---|---|

| Fluorescent Thiol Probes | Thiol-disulfide exchange leading to fluorescence turn-on | The disulfide is the reactive site; the quinoline is the fluorophore. | Naphthalimide disulfide probe for glutathione | mdpi.com |

| Electrogenerated Chemiluminescence (ECL) | Annihilation reaction between oxidized and reduced forms of a donor-acceptor molecule | The quinoline unit acts as an acceptor and luminophore. | 3,7-[Bis[4-phenyl-2-quinolyl]]-10-methylphenothiazine | utexas.edu |

| Dye-Sensitized Solar Cells (DSSCs) | Quinoline as a π-conjugated bridge in organic dyes | The quinoline core provides favorable electronic and optoelectronic properties. | Dyes with quinoline chromophores | researchgate.net |

| Viscosity Probes | Twisted Intramolecular Charge Transfer (TICT) | The quinoline group acts as the fluorophore. | QUI-VI probe with a rotatable carbon-carbon double bond | sioc-journal.cn |

Emerging Research Perspectives and Future Trajectories for 4 Methyl 2 Quinolyl Disulfide Chemistry

Innovations in Green Chemistry Approaches for Quinolyl Disulfide Synthesis

The synthesis of quinolyl disulfides has traditionally involved methods that can be costly and generate significant chemical waste. rsc.org In response, the principles of green chemistry are being increasingly applied to develop more sustainable and environmentally benign synthetic protocols. rsc.orgijcea.org These innovations focus on reducing hazardous waste, minimizing energy consumption, and using renewable resources.

Recent advancements in the synthesis of disulfides and quinoline (B57606) derivatives highlight several promising green strategies. One notable approach involves the oxidation of thiols using iodine as a recyclable oxidant in an aqueous medium, which can achieve conversion rates of over 95% at ambient temperatures. rsc.org Another key area of innovation is the use of microwave-assisted organic synthesis (MAOS), which dramatically reduces reaction times and often improves yields for quinoline derivatives. derpharmachemica.com Metal-free reaction conditions are also being developed, such as a versatile method for modifying primary amino groups with a quinoline moiety in a 1-butanol (B46404) solvent at room temperature, which is compatible with sensitive functional groups like disulfide bonds. rsc.org Furthermore, one-pot multicomponent reactions (MCRs) represent an efficient and eco-friendly route to complex quinoline structures. nih.gov

| Green Synthesis Strategy | Key Features | Potential Advantages for Quinolyl Disulfide Synthesis | Relevant Research |

| Aqueous Oxidation | Use of water as a solvent; Iodine as a recyclable oxidant. | Eliminates hazardous organic solvents; reduces waste; mild reaction conditions. | rsc.org |

| Microwave-Assisted Synthesis (MAOS) | Use of microwave irradiation to accelerate reactions. | Drastically reduced reaction times; improved yields; energy efficiency. | derpharmachemica.com |

| Metal-Free Catalysis | Avoids the use of heavy metal catalysts. | Reduces toxicity and environmental impact; compatible with sensitive functional groups. | rsc.org |

| One-Pot Multicomponent Reactions (MCRs) | Combining multiple reactants in a single step to form a complex product. | High atom economy; reduced purification steps; increased efficiency. | nih.gov |

| Thiol-Free Disulfide Synthesis | Use of sodium sulfinates as starting materials with TBAI catalysis. | Avoids the use of foul-smelling and volatile thiols; no additional redox reagents needed. | beilstein-journals.org |

Deeper Exploration of Specific Molecular Targets and Biological Pathways (in vitro and animal models)

The biological activity of quinoline derivatives is well-documented, with many compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The disulfide bond is also a biologically significant functional group, known for its role in protein folding and as a target for redox-based therapeutic strategies. beilstein-journals.orggoogle.com The combination of these two moieties in 4-Methyl-2-quinolyl disulfide suggests a rich, yet largely unexplored, potential for interaction with specific biological targets.

Research into structurally related quinoline hybrids has identified several key molecular targets in cancer cells. For example, certain quinoline-chalcone hybrids have been shown to bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics and leading to cell death in multi-drug resistant cancer cell lines. nih.gov Other quinoline derivatives act as potent inhibitors of crucial signaling proteins like Protein Kinase B (Akt) and IkB kinase, which are central to cell survival and inflammatory pathways. nih.gov Furthermore, the disulfide linkage itself is a key feature of prodrugs designed to be activated within the reductive environment of specific cells or tissues, indicating that compounds like this compound could potentially be investigated for targeted drug delivery. google.com

While direct studies on this compound are limited, the established activities of its constituent parts provide a clear roadmap for future investigation. Exploring its effects on targets like tubulin, protein kinases, and its stability and reactivity within cellular redox systems (e.g., involving glutathione) are promising avenues for research in oncology and infectious diseases.

| Potential Molecular Target Class | Biological Pathway | Implied Therapeutic Area | Basis for Hypothesis (Related Compounds) |

| Tubulin | Microtubule polymerization/depolymerization; Cell cycle progression (Mitosis) | Anticancer | Quinoline-chalcone hybrids bind to the colchicine site, disrupting microtubule function. nih.gov |

| Protein Kinases (e.g., Akt, IKK) | Cell survival, proliferation, and inflammation (e.g., PI3K/Akt pathway, NF-κB pathway) | Anticancer, Anti-inflammatory | 2-quinolone-benzimidazole hybrids show potent inhibition of Protein Kinase B and IkB kinase. nih.gov |

| Cellular Redox Systems (e.g., Glutathione) | Prodrug activation; Disruption of redox homeostasis | Targeted Drug Delivery, Anticancer | Disulfide bonds are used as cleavable linkers in redox-sensitive prodrugs. google.com |

| Zinc Finger Proteins | DNA binding and repair; Gene transcription | Anticancer | Related compounds have been identified as targeting zinc finger domains. googleapis.com |

Expanding Applications in Chemical Biology and Catalysis

Beyond direct therapeutic potential, the structural features of this compound make it an interesting candidate for applications in chemical biology and catalysis. The quinoline ring is a versatile ligand in organometallic chemistry, while the disulfide bond offers a reactive handle for conjugation and dynamic chemistry.

In catalysis, quinoline derivatives are integral to various transformations. Recent research has demonstrated nickel-catalyzed C-H functionalization of quinolines, allowing for the selective introduction of new chemical groups at the C3 position. polyu.edu.hk Similarly, palladium-catalyzed reactions have been developed for the carbothiolation of alkynes using heteroaryl sulfides, including quinolyl sulfides, to create complex alkenyl sulfides. acs.org These methods showcase the utility of the quinoline scaffold in facilitating advanced organic reactions. The development of chiral catalysts based on heterocyclic scaffolds for asymmetric synthesis is another active area of research where quinoline derivatives could play a role. nih.gov

In the realm of chemical biology, the disulfide bond is a critical tool. It is famously used as a cleavable linker in antibody-drug conjugates (ADCs), allowing for the targeted release of a potent payload inside cancer cells. beilstein-journals.org The ability to modify peptides and other biomolecules with quinoline groups has also been shown to alter their bioactivity and metabolic stability. rsc.org A metal-free method for selectively modifying primary amines in peptides with a quinoline tag highlights how such modifications can be used to create novel bioactive agents or probes for studying biological systems. rsc.org Therefore, this compound could serve as a building block for creating new chemical probes or as a reagent for introducing a quinoline moiety onto biomolecules through disulfide exchange reactions.

| Field of Application | Specific Use Case | Catalytic/Chemical Principle | Relevant Research |

| Organometallic Catalysis | C-H Functionalization | Nickel-catalyzed 1,4-addition to quinoline followed by nucleophilic attack and aromatization. | polyu.edu.hk |

| Organometallic Catalysis | Alkenyl Sulfide Synthesis | Palladium-catalyzed carbothiolation of alkynes with cleavage of the C(heteroaryl)-S bond. | acs.org |

| Chemical Biology | Antibody-Drug Conjugates (ADCs) | The disulfide bond acts as a cleavable linker, releasing the drug in the reductive intracellular environment. | beilstein-journals.org |

| Chemical Biology | Peptide Modification | Metal-free N-quinolylation of primary amines in peptides to alter bioactivity and stability. | rsc.org |

Q & A

Q. What experimental methodologies are recommended for confirming the disulfide bond connectivity in 4-methyl-2-quinolyl disulfide?

Non-reducing peptide mapping combined with LC-HRMS (liquid chromatography-high-resolution mass spectrometry) is the standard approach. This involves enzymatic or chemical digestion of the compound under non-reducing conditions to preserve disulfide bonds, followed by LC-MS/MS analysis to identify bridged peptides. Comparative analysis before and after reduction (e.g., using DTT or TCEP) helps confirm connectivity . Advanced software tools like pLink-SS or SlinkS assist in automated disulfide bond assignment .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL or SHELXS is the gold standard. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods. Refinement in SHELXL accounts for thermal motion and hydrogen bonding. For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and bond geometries .

Q. What are the critical steps in synthesizing this compound to ensure purity and correct disulfide formation?

Synthesis typically involves oxidative coupling of 4-methyl-2-quinolinethiol using oxidizing agents like iodine or hydrogen peroxide. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization via -NMR and FT-IR are essential. Redox-sensitive conditions must avoid unintended disulfide scrambling .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental data for disulfide bond stability in this compound?

Discrepancies often arise from force field limitations in MD simulations (e.g., inaccurate van der Waals parameters for sulfur atoms). Validate models using hybrid approaches:

- Compare simulated bond lengths/angles with crystallographic data (e.g., CIF files from the Cambridge Structural Database).

- Use QM/MM (quantum mechanics/molecular mechanics) for higher accuracy in energy minimization.

- Cross-validate with spectroscopic data (e.g., Raman spectroscopy for vibrational modes) .

Q. What strategies optimize the experimental design for studying redox-sensitive modifications of this compound in biological systems?

To prevent artificial disulfide exchange:

Q. How can high-resolution mass spectrometry (HRMS) be leveraged to distinguish isobaric interferences in disulfide-linked peptides of this compound?

HRMS with Orbitrap Fusion Lumos or Q Exactive HF enables sub-ppm mass accuracy. Key steps:

Q. What computational tools are effective for predicting the impact of disulfide bond engineering on the stability of 4-methyl-2-quinolyl derivatives?

RosettaDisulfide and Disulfide by Design 2.0 are tailored for disulfide bond prediction. Input the protein/ligand PDB structure, specify cysteine pairs, and run energy scoring. Validate predictions with mutagenesis (e.g., Cys→Ser substitutions) and thermal shift assays (e.g., DSF) to measure changes .

Data Analysis and Validation

Q. How should researchers address challenges in quantifying disulfide bond heterogeneity in this compound using LC-MS data?

Q. What statistical methods are appropriate for reconciling conflicting crystallographic and NMR data on this compound conformation?

Apply Bayesian inference to weigh data sources by precision (e.g., crystallographic B-factors vs. NMR NOE restraints). Tools like BUSTER or PHENIX refine structures against hybrid datasets. Cross-validate with molecular dynamics simulations in explicit solvent .

Methodological Pitfalls

Q. Why might disulfide bond analysis fail to detect transient or labile bonds in this compound under standard protocols?

Labile disulfides may degrade during sample preparation. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。